molecular formula C14H13F3N2O3 B2736821 [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 956705-46-7

[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

Cat. No.: B2736821
CAS No.: 956705-46-7
M. Wt: 314.264
InChI Key: UIHRDKIMJWTPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate” is a chemical compound with the molecular formula C14H13F3N2O3 and a molecular weight of 314.26 . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one method involves the use of methyl hydrazine hydrochloride, which is scaled to provide access to the desired compounds . Functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13F3N2O3/c1-9(20)21-8-11-12(14(15,16)17)18-19(2)13(11)22-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Structure

Research on compounds with similar structures, such as pyrazole derivatives and acetate esters, focuses on the synthesis and crystal structure characterization to understand their chemical properties and potential applications. For instance, studies on pyrazole derivatives highlight their synthesis methods, offering insights into the chemical reactivity and structural features of related compounds (Lee et al., 2017). These findings are essential for designing compounds with specific functions, suggesting that the synthesis and structural analysis of "[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate" could provide valuable insights into its potential applications.

Potential Biological Activities

Compounds structurally related to "this compound" have been explored for various biological activities. For example, celecoxib derivatives have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). This suggests that "this compound" might also possess similar biological activities, warranting further research in these directions.

Antioxidant Properties

Phenolic compounds, similar in structural features to parts of the compound , have been isolated from natural sources and evaluated for their antioxidant activities (Zhang et al., 2009). These findings indicate the potential for exploring "this compound" as an antioxidant, which could have applications in pharmaceuticals or as a dietary supplement.

Chemical Reactions and Building Blocks

Pyrazole derivatives have been utilized as building blocks in chemical syntheses, indicating the versatility of such compounds in creating more complex molecules (Prezent et al., 2016). This underscores the potential of "this compound" in synthetic chemistry, possibly serving as an intermediate or reactant in the synthesis of pharmacologically active molecules or new materials.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

Properties

IUPAC Name

[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-9(20)21-8-11-12(14(15,16)17)18-19(2)13(11)22-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHRDKIMJWTPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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